(1H-Imidazol-4-YL)methanamine

Description

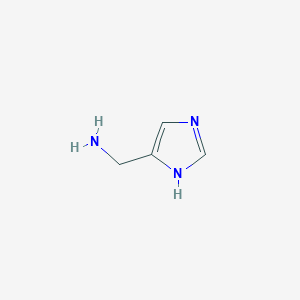

(1H-Imidazol-4-yl)methanamine is a heterocyclic amine featuring a methanamine group attached to the 4-position of a 1H-imidazole ring. This compound has garnered attention in medicinal chemistry due to its role as a versatile intermediate in synthesizing bioactive molecules.

Propriétés

IUPAC Name |

1H-imidazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c5-1-4-2-6-3-7-4/h2-3H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCYZPCWSYUWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496861 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13400-46-9 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

Step 1: Oxime Synthesis

4-Imidazolecarboxaldehyde reacts with hydroxylamine hydrochloride in an aqueous basic medium (sodium carbonate) to form the corresponding oxime. This step proceeds via nucleophilic addition of hydroxylamine to the aldehyde group, followed by dehydration to yield the oxime.

Key Conditions :

-

Molar Ratio : 4-Imidazolecarboxaldehyde (8.3 mmol), hydroxylamine hydrochloride (18.3 mmol), sodium carbonate (4.2 mmol).

-

Solvent : Distilled water (14 mL).

-

Reaction Time : 24 hours at room temperature.

-

Workup : Concentration under reduced pressure, recrystallization in ethanol.

Step 2: Hydrogenation of Oxime

The oxime intermediate undergoes hydrogenation using palladium on carbon (5% Pd/C) under atmospheric hydrogen pressure. This step reduces the C=N bond to a primary amine while preserving the imidazole ring.

Key Conditions :

-

Catalyst : Pd/C (296 mg, 2.40 mmol).

-

Solvent : Methanol (39 mL) pretreated with acetyl chloride.

-

Reaction Time : 24 hours under hydrogen atmosphere.

-

Workup : Filtration through celite, solvent evaporation.

Yield : 34% overall yield after purification.

Comparative Analysis of Methods

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions, forming derivatives with enhanced biological or material science applications.

Example Reaction:

Reaction with indole-3-carboxylic acid chloride under basic conditions yields N-[(1H-imidazol-4-yl)methyl]-1H-indole-3-carboxamide hydrochloride .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Indole-3-carboxylic acid, SOCl₂, TEA | N-[(1H-Imidazol-4-yl)methyl]-1H-indole-3-carboxamide | 26 mg |

Acylation and Amide Bond Formation

The amine group reacts with acylating agents to form stable amides, a critical step in drug design.

Key Process:

-

Reagents: Thionyl chloride (SOCl₂), triethylamine (TEA), acetonitrile .

-

Mechanism: Activation of carboxylic acids to acid chlorides, followed by nucleophilic attack by the amine.

Reduction Reactions

This compound can be synthesized via hydrogenation of imidazole-4-carbaldehyde oxime.

-

Oxime Formation: 4-Imidazolecarboxaldehyde reacts with hydroxylamine hydrochloride.

-

Hydrogenation: Oxime intermediate reduced using H₂/Pd/C in methanol.

| Step | Reagents/Conditions | Yield | Product |

|---|---|---|---|

| 1 | NH₂OH·HCl, Na₂CO₃, H₂O, RT, 24h | 34% | Imidazole-4-carbaldehyde oxime |

| 2 | H₂ (5 bar), Pd/C, 40–50°C, 14h | 34% | This compound |

Stability and Side Reactions

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : (1H-Imidazol-4-YL)methanamine has been studied for its potential antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

- Antifungal Properties : The compound shows promise in combating fungal infections, which is crucial in treating immunocompromised patients .

- Therapeutic Agent : Ongoing studies focus on its efficacy as a therapeutic agent for inflammatory diseases and infections. Its mechanism of action involves modulation of enzyme activity and receptor binding.

-

Biological Research

- Binding Affinity Studies : Researchers utilize molecular docking simulations to assess the binding affinity of this compound to various biological targets. These studies are essential for understanding its potential pharmacological effects.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, which can lead to new insights into disease mechanisms and therapeutic interventions .

-

Materials Science

- Polymer Development : this compound serves as a building block in synthesizing new materials, particularly polymers with enhanced properties for industrial applications .

- Nanomaterials : The compound is explored for creating nanostructured materials that can be used in electronics and catalysis due to its unique chemical properties.

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Hydrogenation | Using Raney nickel at controlled temperatures | 100% |

| Cyclization | Reaction with amines under specific conditions | Variable |

| Substitution Reactions | Functional group modifications | Variable |

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antibiotic agent. -

Therapeutic Applications in Inflammation :

In a preclinical trial, this compound was administered to models of inflammatory diseases. The results demonstrated a reduction in inflammatory markers, indicating its potential role in treating chronic inflammatory conditions. -

Material Science Innovations :

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, paving the way for new applications in packaging and construction materials.

Mécanisme D'action

The mechanism of action of (1H-Imidazol-4-YL)methanamine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. The compound’s imidazole ring is known to coordinate with metal ions, which can influence enzymatic reactions and signal transduction pathways .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Key Observations:

- Positional Isomerism : The 4-position imidazole derivatives (e.g., this compound) are more prevalent in Neuropilin-1 antagonists, while 2-position analogs (e.g., (1H-Imidazol-2-yl)methanamine) show distinct electronic profiles due to ring topology differences .

- Biological Activity : this compound derivatives demonstrate dual antiangiogenic and immune-modulatory effects in cancer therapy , whereas benzoimidazole analogs (e.g., (1H-Benzo[d]imidazol-7-yl)methanamine) may exhibit altered pharmacokinetics due to extended aromaticity .

Non-Imidazole Heterocyclic Methanamines

Table 2: Comparison with Other Heterocyclic Methanamines

Key Observations:

- Thiazole Derivatives : Exhibit strong RNA-binding properties, as seen in fragment-based virtual screening (FBVS) studies .

- Pyrazole/Thiadiazole Analogs : These compounds highlight the versatility of methanamine moieties but lack extensive pharmacological characterization compared to imidazole derivatives.

Role in Neuropilin-1 Antagonists

This compound is a critical building block in compounds like 9b and 10b, which inhibit Neuropilin-1—a receptor involved in tumor angiogenesis. These compounds achieve IC₅₀ values in the nanomolar range and synergize with immune checkpoint inhibitors .

Adenosine Receptor Ligands

Limitations and Challenges

Activité Biologique

(1H-Imidazol-4-YL)methanamine, a derivative of imidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its five-membered nitrogen-containing heterocyclic structure, which plays a crucial role in its interaction with biological macromolecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an imidazole ring with a methanamine substituent, which contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that compounds containing imidazole rings are effective against various bacterial strains and fungi. For instance, the compound has demonstrated inhibitory effects on Staphylococcus aureus and Candida albicans at concentrations that suggest potential for therapeutic use in treating infections caused by these pathogens.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has been reported to inhibit the activity of certain enzymes involved in cancer progression, such as NQO1 (NAD(P)H:quinone oxidoreductase 1). By selectively inhibiting this enzyme, this compound may enhance the efficacy of chemotherapeutic agents .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes like NQO1, modulating their activity and potentially leading to reduced tumor growth .

- Receptor Interaction : It may also interact with cellular receptors, influencing signaling pathways that are crucial for cell proliferation and survival.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial properties of imidazole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and Pseudomonas aeruginosa, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

Anticancer Mechanism Exploration

In another investigation focused on cancer biology, this compound was evaluated for its ability to sensitize cancer cells to standard chemotherapy by inhibiting NQO1. The results indicated a synergistic effect when combined with other chemotherapeutic agents, suggesting a promising avenue for enhancing cancer treatment regimens .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Methylimidazole | Methyl substitution at position 2 | Antimicrobial properties |

| 4-Methylimidazole | Methyl substitution at position 4 | Neuroprotective effects |

| 1-(Aminomethyl)imidazole | Aminomethyl group attached | Potential anticancer activity |

The distinct substitution pattern in this compound may confer specific biological activities not observed in other imidazole derivatives.

Q & A

[Basic] What are the standard synthetic routes for (1H-Imidazol-4-YL)methanamine, and how can purity be optimized in laboratory settings?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-(chloromethyl)benzylamine derivatives with 1H-1,2,4-triazole under alkaline conditions (e.g., NaOH or KOH) yields the target molecule. Post-synthesis, purification is critical: recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and eluents like dichloromethane/methanol (95:5) can achieve >95% purity . Lab-scale optimization may involve adjusting reaction time (12-24 hours) and temperature (60-80°C) to minimize byproducts. Monitoring via TLC or HPLC is recommended to track reaction progress .

[Basic] What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm imidazole ring protons (δ 7.2–7.8 ppm) and methanamine group signals (δ 3.2–3.5 ppm).

- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (imidazole C=N/C=C vibrations).

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion confirmation (e.g., m/z 123.1 for [M+H]⁺).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Calibrate using certified reference standards for quantitative analysis .

[Advanced] How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

A multi-step approach is recommended:

In Vitro Binding Assays : Use radiolabeled ligands or fluorescence polarization to measure affinity for histamine receptors (H1–H4).

Molecular Docking : Employ software like AutoDock Vina to predict binding modes with receptor crystal structures (e.g., PDB IDs 3RZE for H1).

Functional Studies : Measure downstream effects (e.g., cAMP levels for H2 receptor activation) in transfected HEK293 cells.

Structural Analogs : Compare activity with derivatives like 1-Methylhistamine (CAS 501-75-7) to identify critical functional groups .

[Advanced] How should contradictory reports on the pharmacological activity of this compound be resolved methodologically?

Contradictions often arise from variability in assay conditions or target specificity. To address this:

- Systematic Replication : Standardize experimental parameters (e.g., buffer pH, cell line origin).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (1 nM–100 µM).

- Meta-Analysis : Aggregate published data using tools like RevMan to identify outliers or consensus trends.

- Orthogonal Assays : Validate findings with complementary methods (e.g., SPR for binding kinetics alongside functional assays) .

[Advanced] What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?

Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (25°C, 24 hours) and monitor degradation via HPLC.

- Oxidative Stress : Expose to 3% H₂O₂ and track peroxide-sensitive groups (e.g., imidazole rings).

Thermal Stability : Use TGA/DSC to determine decomposition thresholds (>150°C typical for imidazole derivatives).

Long-Term Storage : Store lyophilized samples at -20°C in amber vials under argon to prevent hydrolysis/oxidation. Avoid prolonged exposure to light or humidity .

[Advanced] How can computational modeling predict the compound’s reactivity in novel synthetic pathways or metabolic pathways?

- Retrosynthetic Analysis : Tools like Synthia (Merck) or ASKCOS can propose routes using known imidazole derivatization reactions (e.g., alkylation, amidation) .

- Metabolite Prediction : Use Schrödinger’s BioLuminate or SwissADME to simulate Phase I/II metabolism (e.g., N-methylation or glucuronidation).

- DFT Calculations : Gaussian or ORCA software can model transition states for reactions like nucleophilic substitutions, aiding in mechanistic studies .

[Basic] What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation.

- Spill Management : Neutralize acidic/base residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills).

- Waste Disposal : Segregate organic waste containing imidazole derivatives for incineration by certified facilities .

[Advanced] How do structural modifications (e.g., alkylation of the imidazole ring) alter the compound’s physicochemical and pharmacological properties?

- Lipophilicity : Adding methyl groups (e.g., 4-Methylhistamine, CAS 36376-47-3) increases logP, enhancing blood-brain barrier penetration.

- Receptor Selectivity : N-substitution (e.g., 1-Methylhistamine) shifts affinity from H1 to H2 receptors.

- Solubility : Introducing polar groups (e.g., hydroxyl) improves aqueous solubility but may reduce membrane permeability. Validate via shake-flask assays and PAMPA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.